2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide is a complex organic compound that features a combination of piperazine and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the acylation of 4-benzylpiperazine with an appropriate acylating agent, followed by the introduction of the naphthyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
N-(2-(4-acetyl-1-piperazinyl)phenyl)-2-(3-methylphenoxy)acetamide: Another related compound with potential biological activities.
Uniqueness
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide is unique due to its specific combination of piperazine and naphthalene structures, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H33N5O3 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[1-[2-(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H33N5O3/c35-27(31-25-12-6-10-23-9-4-5-11-24(23)25)19-26-29(37)30-13-14-34(26)28(36)21-33-17-15-32(16-18-33)20-22-7-2-1-3-8-22/h1-12,26H,13-21H2,(H,30,37)(H,31,35) |
InChI Key |
WWCIWTWCOAOLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.